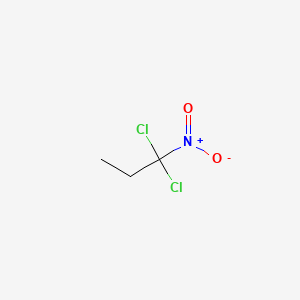1,1-Dichloro-1-nitropropane
CAS No.: 595-44-8
Cat. No.: VC20682127
Molecular Formula: C3H5Cl2NO2
Molecular Weight: 157.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 595-44-8 |
|---|---|
| Molecular Formula | C3H5Cl2NO2 |
| Molecular Weight | 157.98 g/mol |
| IUPAC Name | 1,1-dichloro-1-nitropropane |
| Standard InChI | InChI=1S/C3H5Cl2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3 |
| Standard InChI Key | DNYOTMDPSXBJRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC([N+](=O)[O-])(Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 1,1-dichloro-1-nitropropane features a propane backbone with two chlorine atoms and a nitro group () bonded to the same carbon atom. This arrangement is corroborated by its InChIKey (DNYOTMDPSXBJRJ-UHFFFAOYSA-N) and InChI descriptor, which specify the connectivity of atoms . The compound’s exact mass is 156.969734 g/mol, as determined by high-resolution mass spectrometry .
Spectroscopic Identification
Fourier-transform infrared (FTIR) and vapor-phase IR spectra provide critical insights into its functional groups. The FTIR spectrum (SpectraBase ID: 6AvnyUaE3jQ) reveals absorption bands characteristic of C-Cl stretching (550–750 cm) and asymmetric NO stretching (1520–1570 cm) . The vapor-phase IR spectrum (SpectraBase ID: BQi7JHqgW06) further confirms these features, with additional C-H stretching modes near 2900 cm . These spectral data are essential for analytical identification in industrial quality control.
Physical and Chemical Properties
Reactivity and Stability
The compound’s nitro and chloro substituents render it highly reactive. The nitro group is a strong electron-withdrawing moiety, making the adjacent chlorine atoms susceptible to nucleophilic substitution. This reactivity is a double-edged sword: while useful in synthesis, it also poses explosion risks under conditions of heat, shock, or incompatible materials .
Synthesis and Industrial Production
Patent Literature
Regulatory and Environmental Considerations
Global Regulatory Status
As of 2025, 1,1-dichloro-1-nitropropane remains unlisted in major chemical inventories, including the U.S. Toxic Substances Control Act (TSCA) Inventory, the European Inventory of Existing Commercial Chemical Substances (EINECS), and China’s IECSC . This regulatory gap highlights the need for updated hazard classifications and usage restrictions.
Environmental Fate
No ecotoxicological data are available in the reviewed sources. Given its persistence and potential bioaccumulation, further studies on aquatic toxicity and biodegradability are warranted to assess environmental risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume